N2-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole-2,5-diamine
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Overview
Description
N2-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole-2,5-diamine is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. The trifluoromethyl group attached to the phenyl ring enhances the compound’s chemical stability and biological activity, making it a valuable molecule in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole-2,5-diamine typically involves the cyclization of appropriate hydrazides with carbon disulfide followed by oxidative cyclization. One common method includes the reaction of 4-(trifluoromethyl)benzohydrazide with carbon disulfide in the presence of a base, such as potassium hydroxide, to form the corresponding dithiocarbazate. This intermediate is then oxidized using an oxidizing agent like iodine to yield the desired oxadiazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N2-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole-2,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include iodine and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the trifluoromethyl group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
N2-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole-2,5-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of agrochemicals and materials with enhanced stability and activity.
Mechanism of Action
The mechanism of action of N2-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole-2,5-diamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 2-N-[4-(Trifluoromethyl)phenyl]-1,3,4-thiadiazole-2,5-diamine
- 2-N-[4-(Trifluoromethyl)phenyl]-1,3,4-triazole-2,5-diamine
- 2-N-[4-(Trifluoromethyl)phenyl]-1,3,4-pyrazole-2,5-diamine
Uniqueness
N2-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole-2,5-diamine is unique due to its oxadiazole ring, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group further enhances its stability and activity compared to similar compounds with different heterocyclic rings .
Biological Activity
N2-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole-2,5-diamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C9H7F3N4O
- Molecular Weight : 244.177 g/mol
- IUPAC Name : this compound
The compound features a 1,3,4-oxadiazole ring fused with a trifluoromethyl-substituted phenyl group. The presence of the trifluoromethyl group is known to enhance lipophilicity and metabolic stability, contributing to its biological activity.
Synthesis
The synthesis of this compound typically involves the cyclization of appropriate hydrazone precursors or the reaction of substituted phenyl derivatives with oxadiazole intermediates. Various synthetic methods have been reviewed in the literature to optimize yield and purity .
Antimicrobial Activity
- Antibacterial Properties : The oxadiazole derivatives have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis and inhibition of essential enzymatic pathways .
- Antifungal Activity : Studies indicate that compounds with oxadiazole scaffolds exhibit antifungal effects against various strains, potentially by interfering with fungal cell membrane integrity .
Anticancer Activity
Recent research has highlighted the anticancer potential of oxadiazole derivatives. For instance:
- Cell Line Studies : this compound has been tested against several cancer cell lines (e.g., A431 and HT29), demonstrating significant cytotoxicity with IC50 values comparable to established chemotherapeutics such as doxorubicin .
- Mechanism of Action : The compound's efficacy may be attributed to its ability to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins .
Anticonvulsant Activity
The compound has also been evaluated for anticonvulsant properties using animal models. It demonstrated a reduction in seizure frequency and severity in tested subjects, suggesting its potential as a therapeutic agent for epilepsy .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the phenyl ring significantly impact biological activity:
- Substitution Effects : The presence of electron-withdrawing groups like trifluoromethyl enhances potency against microbial strains and cancer cells.
- Positioning of Functional Groups : Variations in the positioning of amino groups on the oxadiazole ring can lead to changes in pharmacological profiles .
Data Summary Table
Case Studies
- Anticancer Efficacy Study : A study evaluated the effects of this compound on human cancer cell lines. Results indicated that it induced apoptosis through mitochondrial pathways, leading to cell cycle arrest at G0/G1 phase .
- Antimicrobial Assessment : Another study utilized disk diffusion methods to assess antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound showed significant inhibition zones compared to control antibiotics .
Properties
IUPAC Name |
2-N-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole-2,5-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N4O/c10-9(11,12)5-1-3-6(4-2-5)14-8-16-15-7(13)17-8/h1-4H,(H2,13,15)(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUJOSSPCXWCLFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC2=NN=C(O2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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